molecular formula C7H10OS B2732993 (R)-1-(THIOPHEN-3-YL)PROPAN-2-OL CAS No. 851885-27-3

(R)-1-(THIOPHEN-3-YL)PROPAN-2-OL

Cat. No.: B2732993
CAS No.: 851885-27-3
M. Wt: 142.22
InChI Key: TZNKFBAAGCSCIX-ZCFIWIBFSA-N
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Description

®-1-(THIOPHEN-3-YL)PROPAN-2-OL is a chiral compound featuring a thiophene ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(THIOPHEN-3-YL)PROPAN-2-OL typically involves the enantioselective reduction of a corresponding ketone or the enantioselective addition of a thiophene derivative to an aldehyde. Common reagents used in these reactions include chiral catalysts, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve the use of large-scale catalytic hydrogenation processes or biocatalytic methods employing enzymes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(THIOPHEN-3-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products Formed

    Oxidation: Thiophene-3-ylpropanone.

    Reduction: Thiophene-3-ylpropane.

    Substitution: Thiophene-3-ylpropyl tosylate.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(THIOPHEN-3-YL)PROPAN-2-OL can be used as a chiral building block for the synthesis of more complex molecules.

Biology

The compound may serve as a precursor for biologically active molecules, potentially exhibiting pharmacological properties.

Medicine

Industry

Used in the production of materials with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which ®-1-(THIOPHEN-3-YL)PROPAN-2-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(THIOPHEN-3-YL)PROPAN-2-OL
  • 1-(THIOPHEN-2-YL)PROPAN-2-OL
  • 1-(FURAN-3-YL)PROPAN-2-OL

Uniqueness

®-1-(THIOPHEN-3-YL)PROPAN-2-OL is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different heterocycles or stereochemistry.

Properties

IUPAC Name

(2R)-1-thiophen-3-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNKFBAAGCSCIX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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